Fenfluramine hydrochloride

説明

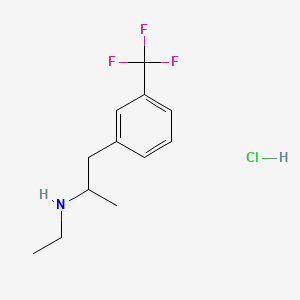

Structure

3D Structure of Parent

特性

IUPAC Name |

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKXJHAOUFHNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

458-24-2 (Parent) | |

| Record name | Fenfluramine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30936444 | |

| Record name | N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-82-0, 16105-77-4 | |

| Record name | Fenfluramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenfluramine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenfluramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENFLURAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KC089243P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

One-Pot Reductive Amination

The most significant advancement in fenfluramine synthesis is the one-pot reductive amination method disclosed in US20180208543A1. This process eliminates intermediate isolations and avoids lithium-based reagents:

Enamine Formation :

The ketone precursor reacts with ethylamine (1.5–3 equivalents) in a polar aprotic solvent (e.g., tetrahydrofuran) at −10°C to 50°C for 5–30 minutes to form an enamine intermediate.Reduction Step :

Sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN) is added directly to the reaction mixture. Reduction occurs at 0°C–30°C, yielding fenfluramine free base with >70% normalized purity.

Key Advantages :

- Avoids LiAlH₄, Raney nickel, and palladium catalysts.

- Completed in ≤2.5 hours with 70–85% crude yield.

- Scalable under atmospheric pressure, reducing reactor costs.

Example Conditions (Table 1) :

| Reducing Agent | Temperature (°C) | Reaction Time (h) | Normalized Yield (%) |

|---|---|---|---|

| NaBH₄ | 20–25 | 2.5 | 85 |

| NaBH(OAc)₃ | 18–22 | 2.0 | 82 |

| NaBH₃CN | 0–5 | 3.0 | 78 |

Alternative Routes via Acetic Acid Derivatives

US20170174613A1 describes a pathway starting from 2-(3-(trifluoromethyl)phenyl)acetonitrile, which undergoes hydrolysis to 2-(3-(trifluoromethyl)phenyl)acetic acid. This intermediate is acetylated with acetic anhydride to regenerate the ketone precursor, followed by reductive amination as above.

Critical Considerations :

- The diazonium route (from nitro precursors) is discouraged due to genotoxic intermediates.

- Hydrolysis of nitriles requires stringent pH control to minimize byproducts like trifluoromethyl regioisomers.

Purification and Crystallization Techniques

Distillation of Free Base

Crude fenfluramine free base is distilled under reduced pressure (0.1–5 mmHg) at 80°C–120°C to remove low-boiling impurities (e.g., ethylamine residues). This step increases purity from 70% to >90% before salt formation.

Hydrochloride Salt Crystallization

The free base is dissolved in a hot alcoholic solvent (e.g., isopropanol, tert-butanol) and treated with hydrochloric acid. Slow cooling induces crystallization of this compound with >99.5% purity.

Optimized Solvents (Table 2) :

| Solvent | Purity After Crystallization (%) | Crystal Morphology |

|---|---|---|

| Isopropanol | 99.7 | Needles |

| tert-Butanol | 99.6 | Plates |

| Ethyl Acetate | 99.2 | Irregular |

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

Modern protocols utilize reverse-phase HPLC with UV detection (210 nm) to quantify fenfluramine and impurities. US20170174613A1 reports chromatograms with baseline separation of trifluoromethyl regioisomers (<0.1% w/w).

Differential Scanning Calorimetry (DSC)

DSC thermograms of this compound show a sharp endothermic peak at 168°C–170°C, confirming crystalline homogeneity (Figure 3 in US20180208543A1).

Industrial-Scale Considerations

Cost Efficiency

The one-pot method reduces production costs by 40% compared to historical routes, primarily due to shorter reaction times and eliminated purification steps.

化学反応の分析

Types of Reactions: Fenfluramine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Reduction: It can be reduced to its corresponding amine.

Substitution: It can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Oxidation: Produces various oxidized metabolites.

Reduction: Produces the corresponding amine.

Substitution: Produces halogenated derivatives.

科学的研究の応用

Clinical Applications in Epilepsy

Fenfluramine hydrochloride is primarily indicated for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome in patients aged two years and older. The compound acts as an adjunctive therapy, enhancing seizure control when used alongside other medications.

Efficacy in Dravet Syndrome

- Clinical Trials : Multiple randomized clinical trials have demonstrated that fenfluramine significantly reduces the frequency of convulsive seizures in patients with Dravet syndrome. For instance, a study reported that 37% of patients experienced a reduction of at least 75% in monthly convulsive seizure frequency after treatment with fenfluramine .

- Long-term Benefits : An open-label extension study indicated that patients treated for up to three years maintained durable reductions in seizure frequency .

Efficacy in Lennox-Gastaut Syndrome

- In a recent trial involving 263 patients with Lennox-Gastaut syndrome, those receiving a dosage of 0.7 mg/kg/day of fenfluramine showed a median percentage reduction in drop seizures of 26.5 percentage points compared to placebo . This indicates a robust therapeutic effect, supporting its use in this patient population.

Pharmacodynamics

- Fenfluramine's active metabolite, norfenfluramine, plays a significant role in its antiseizure activity. Studies suggest that the modulation of specific serotonin receptors (5-HT_1D and 5-HT_2C) contributes to its efficacy against epileptic seizures .

Safety Profile and Cardiovascular Concerns

While fenfluramine has shown promise as an effective treatment for epilepsy, concerns regarding cardiovascular safety persist due to its historical use as an appetite suppressant associated with valvular heart disease.

Monitoring for Valvular Heart Disease

- Clinical data indicate that no significant cases of valvular heart disease have been documented among patients treated with fenfluramine for epilepsy . However, ongoing monitoring is essential to ensure patient safety, particularly given its past associations with cardiac issues.

Case Studies and Clinical Insights

Several case studies provide insights into the real-world application of fenfluramine:

Future Directions and Research Opportunities

Ongoing research is focused on exploring fenfluramine's potential applications beyond Dravet and Lennox-Gastaut syndromes. Clinical trials are underway to assess its efficacy in other developmental and epileptic encephalopathies (DEEs) as an adjunctive therapy.

作用機序

Fenfluramine hydrochloride exerts its effects primarily through its action on the serotonergic system. It acts as a serotonin releasing agent and an agonist of the serotonin 5-HT2 receptors. Additionally, it modulates the sigma-1 receptor, which plays a role in maintaining a balance between excitatory and inhibitory neural networks . This dual action is believed to contribute to its effectiveness in reducing seizure frequency and improving executive function in patients with pharmacoresistant epilepsy .

類似化合物との比較

Comparison with Similar Compounds

Dexfenfluramine Hydrochloride

- Mechanism: Dexfenfluramine, the dextrorotatory isomer of fenfluramine, is a pure serotonin agonist without noradrenergic or dopaminergic activity .

- Clinical Use : Approved for obesity management, it mimics carbohydrate satiety signals. Unlike fenfluramine, it lacks direct amphetamine-like stimulant effects.

- Safety: Both drugs were withdrawn from obesity markets due to valvulopathy risks linked to chronic serotonin receptor activation.

Pharmaceutical-Grade Cannabidiol

- Efficacy in DS : In network meta-analyses, this compound outperformed cannabidiol in seizure response rates (OR 0.20, 95% CI 0.07–0.54), with higher odds of ≥50% seizure reduction .

- Tolerability: Cannabidiol had a lower risk of adverse events (AEs) (OR 0.25 vs. fenfluramine) but higher treatment discontinuation rates due to AEs like somnolence and diarrhea .

- Mechanism: Cannabidiol modulates GABA and endocannabinoid systems, contrasting with fenfluramine’s serotonergic focus .

Stiripentol

- Efficacy : Stiripentol, a GABAergic anticonvulsant, showed superior seizure response rates to cannabidiol (OR 14.07) but comparable efficacy to fenfluramine in DS .

- Interaction : Stiripentol inhibits fenfluramine metabolism, necessitating dose adjustments (e.g., fenfluramine ≤0.5 mg/kg/day with stiripentol) to mitigate AE risks .

- Tolerability: Both drugs have high AE rates (e.g., anorexia, fatigue), but stiripentol is associated with fewer discontinuations than cannabidiol .

Phentermine and Sibutramine

- Anorectic Use: Phentermine (a norepinephrine reuptake inhibitor) was often combined with fenfluramine (“phen-fen”) for obesity, showing synergistic weight loss (10.0 kg vs. 7.5 kg with fenfluramine alone) .

- Safety: Sibutramine (serotonin-norepinephrine reuptake inhibitor) and fenfluramine were withdrawn due to cardiovascular risks, though fenfluramine’s epilepsy use avoids these at lower doses .

Key Data Comparison

Discussion of Findings

- Structural vs. Functional Divergence: Despite structural similarities to amphetamines, fenfluramine’s serotonergic dominance differentiates it from stimulants like phentermine, which primarily affect norepinephrine .

- Clinical Trade-offs : Fenfluramine’s superior efficacy in DS over cannabidiol comes with higher AE risks, necessitating personalized treatment plans .

生物活性

Fenfluramine hydrochloride, a compound initially developed as an appetite suppressant, has gained attention for its biological activity, particularly in the treatment of epilepsy, specifically Dravet syndrome and Lennox-Gastaut syndrome (LGS). This article explores the pharmacological properties, mechanisms of action, clinical efficacy, and safety profile of this compound based on diverse research findings.

Fenfluramine primarily acts as a serotonin releasing agent . It increases extracellular serotonin levels by disrupting vesicular storage and reversing serotonin transporter function. Additionally, it exhibits agonistic activity at several serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C, and 5-HT4) and antagonistic activity at 5-HT1A receptors. Its active metabolite, norfenfluramine, also plays a role in norepinephrine and dopamine release at higher concentrations .

Key Mechanisms:

- Serotonin Release: Increases serotonin levels by reversing transporter function.

- Receptor Activity: Agonist at multiple serotonin receptors; antagonist at 5-HT1A.

- Metabolism: Primarily metabolized by CYP enzymes to norfenfluramine, which contributes to its biological effects .

Pharmacokinetics

The pharmacokinetic profile of fenfluramine includes:

- Bioavailability: Approximately 68-74%.

- Volume of Distribution: 11.9 L/kg.

- Protein Binding: Approximately 50% independent of drug concentration.

- Elimination Half-life: Approximately 20 hours .

Clinical Efficacy

Recent clinical trials have demonstrated the effectiveness of fenfluramine in reducing seizure frequency in patients with Dravet syndrome and LGS.

Dravet Syndrome

A double-blind, placebo-controlled trial involving children with Dravet syndrome showed that patients receiving fenfluramine at doses of 0.7 mg/kg/day experienced a median reduction in monthly convulsive seizures by 74.9% , compared to a significant reduction in the placebo group .

| Study | Dose (mg/kg/day) | Median Reduction in Seizures (%) | Placebo Response (%) |

|---|---|---|---|

| Trial A | 0.7 | 74.9 | 42.3 |

| Trial B | 0.4 | 54.0 | 5.0 |

Lennox-Gastaut Syndrome

In another randomized trial focusing on LGS patients, fenfluramine (0.7 mg/kg/day) resulted in a greater reduction in drop seizures compared to placebo. The trial reported that more patients achieved a 50% or greater reduction in seizure frequency with fenfluramine than with placebo .

Safety Profile

While fenfluramine has shown promising efficacy in treating seizures, its safety profile is crucial for clinical use. Common treatment-emergent adverse events include decreased appetite and fatigue; however, no significant cardiovascular issues such as valvular heart disease or pulmonary hypertension were reported in these studies .

Case Studies

Case Study Example:

In a retrospective analysis involving patients with treatment-resistant epilepsy, fenfluramine was associated with long-term seizure freedom in some cases. The study highlighted that among patients treated with fenfluramine, there was an unexpected high rate of sustained reductions in seizure frequency over months to years .

Q & A

Q. What is the chemical structure and pharmacopeial classification of fenfluramine hydrochloride?

this compound (C₁₂H₁₆F₃N·HCl) is a synthetic sympathomimetic amine with an N-ethyl-α-methyl-3-trifluoromethylphenethylamine backbone. It is classified under ATC code A08AA02 (antiobesity preparations) and is regulated under international pharmacopeial standards for purity and stability . Key identifiers include CAS 404-82-0 (hydrochloride salt) and CAS 458-24-2 (free base).

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is widely used, employing phosphate–perchlorate buffer and a C18 column for separation. Method validation should include parameters such as linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>98%) . Thin-layer chromatography (TLC) with silica gel plates and a mobile phase of diethyl ether/diethylamine (39:1) can screen for related substances .

Advanced Research Questions

Q. How do this compound's adverse event (AE) profiles compare to other antiseizure medications in randomized controlled trials (RCTs)?

In RCTs for Dravet syndrome, fenfluramine showed a higher AE risk (OR 7.37, 95% CI 2.52–21.59) than placebo, primarily due to appetite loss and fatigue. However, it demonstrated lower AE rates compared to cannabidiol (OR 0.25, 95% CI 0.07–0.91) . Methodological considerations include using the Clinical Global Impression of Change (CGIC) scale for efficacy and rigorous AE monitoring protocols .

Q. What mechanisms underlie fenfluramine's cardiovascular toxicity, and how can contradictory findings across studies be reconciled?

The primary metabolite, (+)-norfenfluramine, acts as a 5-HT₂B receptor agonist (Ki: 11.2 nM), inducing valvular fibrosis and pulmonary hypertension . Contradictions in toxicity reports may stem from dose-dependent effects (e.g., 0.2–0.8 mg/kg/day in humans) or interspecies metabolic differences. Researchers should conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical studies to clarify dose thresholds .

Q. How can researchers optimize preclinical models to evaluate fenfluramine's serotonergic effects?

Rat vas deferens assays demonstrate fenfluramine's indirect sympathomimetic activity, with contractions (13/min) inhibited by tyramine pre-treatment, suggesting norepinephrine release via vesicular depletion . Advanced models should integrate microdialysis for real-time serotonin (5-HT) measurement in brain regions like the hippocampus, coupled with 5-HT receptor knockout studies .

Q. What strategies improve the detection of this compound in adulterated herbal products?

Two-dimensional infrared (2D-IR) correlation spectroscopy identifies adulterants by analyzing synchronous peaks (e.g., 1,450 cm⁻¹ for fenfluramine vs. 1,520 cm⁻¹ for sibutramine). Local straight-line screening (LSLS) algorithms enhance sensitivity in complex matrices, achieving >95% accuracy in spiked samples .

Q. How should clinical trials for fenfluramine in pediatric populations (e.g., Dravet syndrome) address ethical and methodological challenges?

The ORCHID trial (NCT04886344) employs a single-arm, open-label design with strict inclusion criteria (ages 1–2 years) and safety endpoints (e.g., echocardiographic monitoring for valvulopathy). Adaptive dosing (0.2–0.7 mg/kg/day) and Bayesian statistical frameworks are critical for balancing efficacy and toxicity .

Q. What pharmacometric approaches are used to model fenfluramine's dose-response relationships in epilepsy?

Population PK models incorporating body weight, CYP2D6 polymorphisms, and drug-drug interactions (e.g., with stiripentol) predict exposure-response curves. Responder analyses define therapeutic thresholds (e.g., ≥50% seizure reduction) using mixed-effects logistic regression .

Methodological Guidance

Q. How can researchers mitigate bias in retrospective analyses of fenfluramine's long-term safety data?

Apply propensity score matching to balance covariates (e.g., baseline cardiac function) in observational cohorts. Sensitivity analyses should assess confounding by indication, particularly in studies comparing fenfluramine to historical controls .

Q. What in vitro assays are recommended for screening fenfluramine's off-target receptor interactions?

Radioligand binding assays (e.g., ³H-LSD for 5-HT₂ receptors) and functional assays (e.g., calcium flux in HEK293 cells expressing 5-HT₂B) quantify receptor affinity and efficacy. High-throughput screening panels (≥50 receptors) identify polypharmacological risks .

Data Interpretation and Reporting

Q. How should conflicting results from fenfluramine's antiseizure trials be reported?

Use the CONSORT checklist for RCTs, detailing attrition rates, intention-to-treat (ITT) vs. per-protocol analyses, and multiplicity adjustments. Forest plots in meta-analyses should highlight heterogeneity (I² statistic) and subgroup effects (e.g., age, genotype) .

Q. What statistical methods are appropriate for analyzing fenfluramine's neurodevelopmental outcomes in animal models?

Mixed linear models with repeated measures account for litter effects and growth trajectories. Kaplan-Meier survival curves with log-rank tests evaluate mortality differences in SCN1A-deficient mice treated with fenfluramine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。